molecular formula C7H10ClNO4 B1598616 Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate CAS No. 64485-87-6

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate

Cat. No.: B1598616
CAS No.: 64485-87-6
M. Wt: 207.61 g/mol
InChI Key: QQTHNMBPRSXIHX-RMKNXTFCSA-N
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Description

Infrared (IR) Spectroscopy

IR spectra of this compound feature characteristic peaks:

  • C=O stretch (keto) : 1720–1740 cm⁻¹
  • C=N stretch (imino) : 1590–1620 cm⁻¹
  • C-O-C (ester) : 1255–1225 cm⁻¹
  • C-Cl stretch : 750–800 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 1.32 ppm (t, 3H, CH₃ of ethyl ester)
    • δ 4.24 ppm (q, 2H, CH₂ of ethyl ester)
    • δ 3.73 ppm (s, 3H, OCH₃)
    • δ 4.58 ppm (s, 2H, CH₂Cl).
  • ¹³C NMR :

    • δ 169.5 ppm (C=O, keto)
    • δ 165.2 ppm (C=O, ester)
    • δ 155.8 ppm (C=N).

Mass Spectrometry

The molecular ion peak appears at m/z 207.6 (M⁺), with fragments at:

  • m/z 164.0 (loss of CH₂Cl)
  • m/z 121.1 (loss of OCH₃).

Computational Molecular Modeling and Electron Density Mapping

Density functional theory (DFT) calculations predict the electron density distribution and reactive sites. Key findings include:

  • Electron-deficient regions at the keto and imino groups, facilitating nucleophilic attacks.
  • Highest occupied molecular orbital (HOMO) localized on the methoxyimino group, indicating nucleophilicity.
  • Lowest unoccupied molecular orbital (LUMO) near the chloro and keto groups, suggesting electrophilic reactivity.

The SMILES string CCOC(=O)/C(=N/OC)/C(=O)CCl and InChI key QQTHNMBPRSXIHX-RMKNXTFCSA-N encode the stereochemical and connectivity data, enabling 3D modeling in software like Gaussian or Avogadro.

Parameter Value
HOMO-LUMO gap 4.2 eV (calculated)
Dipole moment 3.8 Debye
Partial charges (Cl) -0.15 e

These models align with experimental data from spectroscopic and crystallographic analogs.

Properties

CAS No.

64485-87-6

Molecular Formula

C7H10ClNO4

Molecular Weight

207.61 g/mol

IUPAC Name

ethyl (2E)-4-chloro-2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C7H10ClNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+

InChI Key

QQTHNMBPRSXIHX-RMKNXTFCSA-N

SMILES

CCOC(=O)C(=NOC)C(=O)CCl

Isomeric SMILES

CCOC(=O)/C(=N/OC)/C(=O)CCl

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The most established method for preparing ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves a two-step process:

  • Step 1: Formation of ethyl 2-(methoxyimino)-3-oxobutyrate by reacting ethyl acetoacetate with methoxyamine hydrochloride.
  • Step 2: Chlorination of the intermediate at the 4-position using a suitable chlorinating agent.
Step 1: Oximation
  • Reaction:
    Ethyl acetoacetate reacts with methoxyamine hydrochloride in the presence of a base (such as sodium acetate) in a cold organic solvent (ethanol or methanol), typically at 0–5 °C to minimize side reactions.
  • Product:
    Ethyl 2-(methoxyimino)-3-oxobutyrate.
Step 2: Chlorination
  • Reaction:
    The oxime derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride, usually at room temperature in an anhydrous organic solvent (e.g., dichloromethane or chloroform).
  • Product:
    this compound.

Alternative and Industrial Methods

Industrial Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors, which offer precise temperature and mixing control, leading to higher yields and reproducibility. The process flow mirrors the laboratory method but is optimized for scale, automation, and downstream purification (e.g., distillation, recrystallization).

Alternative Protecting Groups

Some routes use tert-butyl esters as protecting groups, which are later removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free acid or ester, followed by chlorination and esterification steps.

Table 2: Alternative Synthetic Approaches
Route Variant Key Features Reference
t-Butyl ester route Protects carboxyl group, deprotected with TFA
Direct acid chlorination and esterification Acid intermediate chlorinated, then esterified

Detailed Reaction Example

Example Synthesis (Laboratory Scale):

  • Oximation Step:

    • Dissolve ethyl acetoacetate (1 equiv) and methoxyamine hydrochloride (1.1 equiv) in ethanol.
    • Add sodium acetate (1.2 equiv) as base.
    • Stir at 0–5 °C for 2–4 hours.
    • Filter off precipitated salts, concentrate, and extract with ethyl acetate.
  • Chlorination Step:

    • Dissolve the oxime intermediate in dry dichloromethane.
    • Add thionyl chloride (1.1 equiv) dropwise at room temperature.
    • Stir for 2–3 hours.
    • Quench with ice-water, extract organic layer, dry, and concentrate to yield the product.

Data Table: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₇H₁₀ClNO₄
Molecular Weight 207.61 g/mol
Boiling Point 254.1 °C at 760 mmHg
Density 1.25 g/cm³
LogP 0.36

Research Findings and Notes

  • Yield and Purity:
    The described methods typically yield the product in high purity after purification by recrystallization or distillation.

  • Scalability:
    Continuous flow methods are preferred for industrial-scale synthesis due to better control over exothermic reactions and improved safety.

  • Protecting Group Strategies:
    The use of tert-butyl esters or other protecting groups can facilitate purification and handling of intermediates, especially in multi-step syntheses.

  • Applications:
    This compound is a key intermediate in the synthesis of cephalosporin antibiotics, such as cefotaxime, and as such, its preparation methods are well-studied and optimized for both laboratory and industrial settings.

Summary Table: Key Preparation Methods

Method Starting Materials Key Steps Advantages References
Standard Laboratory Ethyl acetoacetate, methoxyamine HCl Oximation, chlorination Simple, high yield
t-Butyl Ester Route t-Butyl 4-chloro-2-hydroxyimino-3-oxobutanoate Methylation, deprotection Protects functional groups
Industrial Continuous Same as laboratory Flow chemistry, purification Scalable, reproducible

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethyl 2-methoxyimino-4-chloroacetoacetic acid or the corresponding alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

Organic Synthesis

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactions such as nucleophilic substitutions and hydrolysis, making it valuable in producing other chemical entities, particularly in the pharmaceutical industry.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly as a precursor for cephalosporin antibiotics. Cephalosporins are known for their broad-spectrum antibacterial activity. This compound's derivatives have shown efficacy against a range of bacterial infections by inhibiting enzymes involved in bacterial cell wall synthesis .

Case Study:
A study indicated that derivatives of this compound exhibited promising results against Gram-positive and Gram-negative bacteria, showcasing potential as new antibiotic agents.

Research has focused on the interactions of this compound with biological targets, particularly enzymes critical to bacterial survival. The compound's unique structure enhances its binding affinity to these enzymes, leading to its classification as a potential antibacterial agent.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for various organic compoundsVersatile reactions due to functional groups; used widely in pharmaceuticals
Medicinal ChemistryPrecursor for cephalosporin antibioticsDerivatives show broad-spectrum antibacterial activity; effective against common bacterial strains
Biological ActivityInteraction studies with bacterial enzymesHigh binding affinity; potential for development into new antibiotic therapies

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyimino and chloro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutyrate 50382-11-1 -Cl (4), -NHOH (2), -CO (3) 193.585 Reactive intermediate; prone to oxidation
Ethyl 2-ethoxyimino-3-oxobutyrate 1286768-92-0 -OCH₂CH₃ (2), -CO (3) 191.19 Agrochemical synthesis; improved lipophilicity
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 2241594-49-8 -ClPh (4), -CO (4) 240.68 Pharmaceutical intermediate; aromatic substitution
Ethyl (Z)-2-(1-methylcyclohexyloxyimino)-3-oxobutyrate - -O(C₆H₁₀CH₃) (2), -CO (3) 257.31 Bulky substituent enhances steric hindrance

Functional Group Variations

  • Hydroxyimino vs. Methoxyimino: Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutyrate (CAS 50382-11-1) replaces the methoxy group with a hydroxyimino (-NHOH) at position 2. This substitution increases reactivity but reduces stability due to the hydroxy group’s susceptibility to oxidation .
  • Ethoxyimino vs. Methoxyimino: Ethyl 2-ethoxyimino-3-oxobutyrate (CAS 1286768-92-0) substitutes methoxy with ethoxy (-OCH₂CH₃), enhancing lipophilicity, which may improve membrane permeability in agrochemical applications .

Positional Isomerism

  • 4-Chlorophenyl vs. 4-Chloro Aliphatic : Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8) features a chlorophenyl group at position 4 instead of an aliphatic chloro group. The aromatic substitution alters electronic properties, influencing reactivity in coupling reactions .

Steric and Electronic Effects

Biological Activity

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate is a compound of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of cephalosporin antibiotics. Its unique structure and functional groups contribute to its biological activity, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀ClN₁O₄. The presence of a chloro substituent and a methoxyimino group enhances its reactivity and interaction with biological targets. The compound is classified as an α-chlorocarbonyl compound, which plays a crucial role in its synthesis and biological applications.

The primary biological activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism involves the interaction with enzymes responsible for synthesizing the peptidoglycan layer in bacteria, leading to cell lysis and death. The compound can also undergo nucleophilic substitution reactions due to its chloro group, allowing for further derivatization and enhancement of antibacterial efficacy.

Biological Activity Overview

  • Antibacterial Properties : this compound has been shown to exhibit broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for effectiveness against various bacterial strains, demonstrating potential as new antibiotic agents.
  • Pharmaceutical Applications : This compound serves as a key intermediate in the synthesis of cephalosporins, which are widely used antibiotics. Research indicates that derivatives synthesized from this compound possess enhanced antibacterial properties compared to traditional cephalosporins.

Research Findings

A number of studies have investigated the biological activity of this compound:

StudyFocusFindings
Antibacterial EfficacyDemonstrated significant inhibition of bacterial growth in vitro, indicating potential as a broad-spectrum antibiotic.
Mechanism ExplorationIdentified interactions with bacterial enzymes crucial for cell wall synthesis, confirming its role as an antibacterial agent.
Synthesis PathwaysOutlined efficient synthetic routes for producing derivatives that enhance biological activity.

Case Studies

  • In Vitro Studies : A series of in vitro experiments assessed the effectiveness of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections.
  • Derivatives Evaluation : Several derivatives of this compound were synthesized and tested for their antibacterial properties. One derivative exhibited a significantly lower MIC compared to the parent compound, suggesting that structural modifications can lead to improved efficacy against resistant strains.
  • Toxicity Studies : Preliminary toxicity assessments have shown that the compound and its derivatives have a favorable safety profile in mammalian cell lines, indicating potential for therapeutic applications without significant cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving ethyl acetoacetate derivatives. A Czech patent (CZ 267798 B1) describes its use as a fungicide intermediate, likely through chlorination of a β-ketoester precursor followed by methoxyimino group introduction . Optimization may involve varying catalysts (e.g., HCl or SOCl₂ for chlorination) and controlling stoichiometry of methoxyamine derivatives. Reaction progress should be monitored via TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography with programs like ORTEP-3 for 3D visualization and WinGX for structure refinement . Complement with spectroscopic techniques:

  • NMR : Compare 1^1H/13^13C NMR shifts with predicted values (e.g., δ ~2.5 ppm for CH₃CO, δ ~4.2 ppm for ethyl ester).
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
  • InChI validation : Cross-check the InChI string (1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h11H,2-3H2,1H3/b8-5+) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxyimino group in nucleophilic or electrophilic reactions?

  • Methodology : Investigate using kinetic studies (e.g., varying pH/temperature) and computational methods (DFT calculations for transition state analysis). The methoxyimino group’s electron-withdrawing nature may enhance electrophilicity at the β-keto position, as seen in triazine-based herbicides . Probe regioselectivity via trapping intermediates (e.g., using hydrazines) and analyze via LC-MS .

Q. How can contradictions in reported spectral data or synthetic yields be resolved?

  • Methodology :

  • Purity assessment : Use elemental analysis (C, H, N, Cl) and HPLC (≥95% purity threshold).
  • Crystallographic validation : Compare experimental X-ray data (e.g., bond lengths, angles) with computational models .
  • Batch variability : Test synthetic reproducibility under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .

Q. What experimental approaches assess the compound’s stability under environmental or physiological conditions?

  • Methodology :

  • Degradation studies : Expose the compound to UV light, varying pH (2–12), and temperatures (25–60°C). Monitor degradation via LC-MS to identify products (e.g., hydrolysis to 4-chloro-3-oxobutyric acid) .
  • Bioactivity assays : Test stability in simulated biological media (e.g., PBS buffer with esterases) to evaluate its utility as a fungicide precursor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
Reactant of Route 2
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate

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